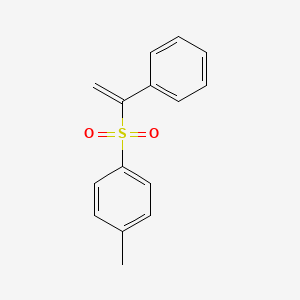
1-Methyl-4-(1-phenylethenesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(1-phenylethenesulfonyl)benzene is an organic compound with the molecular formula C15H14O2S It is a derivative of benzene, featuring a methyl group and a phenylethenesulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(1-phenylethenesulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the sulfonylation of 1-methyl-4-vinylbenzene (p-methylstyrene) with phenylsulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(1-phenylethenesulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Various electrophiles (e.g., halogens, nitro groups), Lewis acids (e.g., AlCl3), anhydrous conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Functionalized benzene derivatives with various substituents.
Scientific Research Applications
1-Methyl-4-(1-phenylethenesulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-phenylethenesulfonyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic reactions. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling processes .
Comparison with Similar Compounds
1-Methyl-4-(phenylsulfonyl)benzene: Lacks the ethenyl group, leading to different reactivity and applications.
1-Methyl-4-(1-methylethenyl)benzene: Contains a methylethenyl group instead of a phenylethenesulfonyl group, resulting in distinct chemical properties.
1-Methyl-4-(phenylmethyl)benzene: Features a phenylmethyl group, offering different functionalization possibilities
Uniqueness: 1-Methyl-4-(1-phenylethenesulfonyl)benzene is unique due to the presence of both a methyl group and a phenylethenesulfonyl group on the benzene ring. This combination imparts specific chemical properties, making it valuable for targeted applications in synthesis and research.
Properties
CAS No. |
77825-74-2 |
|---|---|
Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
1-methyl-4-(1-phenylethenylsulfonyl)benzene |
InChI |
InChI=1S/C15H14O2S/c1-12-8-10-15(11-9-12)18(16,17)13(2)14-6-4-3-5-7-14/h3-11H,2H2,1H3 |
InChI Key |
NWFAYBVKLGZLDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















